molecular formula C13H18N2 B1316460 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] CAS No. 69584-91-4

1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]

Cat. No. B1316460
CAS RN: 69584-91-4
M. Wt: 202.3 g/mol
InChI Key: NPUZJRBPYOYUMS-UHFFFAOYSA-N
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Description

Regioselective Synthesis and Characterization

The regioselective synthesis of dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] has been successfully achieved, resulting in compounds such as C31H29Cl2N3O3 (4a) and C32H31Cl2N3O3 (4b). These compounds have been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction, revealing their crystallization in the triclinic space group with intermolecular hydrogen bonding .

Molecular Structure and Optimization

The molecular structures of the synthesized compounds were further analyzed using molecular mechanics force field (MM+) and semi-empirical methods (AM1 or PM3), which provided optimized geometrical parameters in good agreement with X-ray studies. The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) were calculated, indicating the electrophilic and nucleophilic sites and suggesting high stability and chemical hardness due to the large energy gap between HOMO and LUMO orbitals .

Synthesis of Methyl-Substituted Spiropiperidines

Methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) were synthesized through intramolecular cyclization, and the structures of the individual isomers were established .

Synthesis of Tetracyclic Spiropiperidines as Psychotropic Agents

A series of 2-aryl-2,3-dihydrospiro[benzofuran-3,4′-piperidines] were synthesized as potential psychotropic agents using an intramolecular fluorine displacement reaction. Some derivatives, such as 2-arylspiro[3H-indole-3,4′-piperidine], were obtained and their structures were elucidated based on chemical and spectral evidence .

Anti-Tumor and Anti-Inflammatory Properties

Compounds with potential anti-tumor properties, such as dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, were synthesized and showed promising activity against certain human tumor cell lines. Additionally, these compounds exhibited considerable anti-inflammatory properties in vivo .

Synthesis of Spiroindole-Pyrrolidine Derivatives

Derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] were synthesized by reacting 2-methylene-2,3-dihydro-1H-indoles with α-iodoacetamide, leading to various substituted spiroindole-pyrrolidines .

Synthetic Routes to Spiroindole-Piperidinones

A convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones was developed, involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. The transformation of the protected spiro compounds to the corresponding dihydroindoles was also discussed .

Potential Antidepressant Activity

The synthesis and evaluation of 1-arylspiro[indoline-3,4'-piperidine]s revealed potential antidepressant activity, with certain analogues showing marked activity in various in vivo tests, suggesting an atypical profile compared to tricyclic antidepressants .

One-Step Synthesis of Dihydropyrazolopyrans

A one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans was achieved through a three-component condensation, with the electrochemical reactions offering milder conditions and higher yields .

Scientific Research Applications

Strategies for Synthesizing Spiropiperidines

Spiropiperidines are increasingly popular in drug discovery programs due to their three-dimensional chemical space exploration potential. Griggs, Tape, and Clarke (2018) reviewed the methodologies for constructing 2-, 3-, and 4-spiropiperidines, highlighting synthetic strategies that either form the spiro-ring on a preformed piperidine ring or the piperidine ring on a preformed carbo- or heterocyclic ring. The synthesis of 3- and 4-spiropiperidines is mainly for drug discovery, whereas 2-spiropiperidines are synthesized en route to natural products. The review emphasizes the need for general procedures to enhance the synthesis of 2-spiropiperidines in drug discovery due to their limited general procedures for synthesis (Griggs, Tape, & Clarke, 2018).

Indole Synthesis Techniques

Indole alkaloids have long inspired organic synthesis chemists due to their complex structures and pharmacological activities. Taber and Tirunahari (2011) provided a comprehensive framework for classifying all indole syntheses. They categorized indole synthesis strategies based on the last bond formed in the five-membered indole ring, distinguishing between methods based on the functionalization of aromatic carbon and the construction of the benzene or pyrrole rings. This classification helps in understanding the diverse methodologies for indole synthesis, facilitating the identification of historical and current strategies for constructing indole nuclei (Taber & Tirunahari, 2011).

Piperidine Alkaloids' Medicinal Significance

Piperidine alkaloids, derived from plants like Pinus, hold considerable medicinal importance. Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids, underscoring their therapeutic applications. These alkaloids are sourced from various parts of plants, including needles, and exhibit diverse pharmacological activities. The review discusses the structural diversity of piperidine molecules and their therapeutic profiles, suggesting the potential for these compounds in drug discovery and development (Singh et al., 2021).

properties

IUPAC Name

1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZJRBPYOYUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510212
Record name 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]

CAS RN

69584-91-4
Record name 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 3.8 mL of 65% sodium-bis(2-methoxyethoxy)aluminium hydride-toluene solution was added to toluene (20 mL) solution of 1 g of benzyl 1-methanesulfonyl-spiro[2,3-dihydro-1H-indole-3,4′-piperidine]-1′-carboxylate (prepared according to the method described in Tetrahedron, 1997, 53, 10983-10992), and refluxed for 3 hours. The reaction liquid was cooled to 0° C., poured into aqueous 1 M sodium hydroxide solution at that temperature, and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (aqueous 1% ammonia, chloroform/methanol=5/1) to obtain 0.32 g of the entitled compound.
Name
sodium bis(2-methoxyethoxy)aluminium hydride toluene
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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